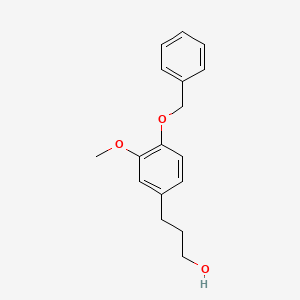

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Vue d'ensemble

Description

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a propanol backbone with a benzyloxy and methoxy substitution on the phenyl ring. This structural configuration contributes to its diverse chemical properties and potential biological activities, including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its role in cancer therapy and cell signaling pathways.

Anticancer Activity

One of the most significant areas of research involves the compound's anticancer properties. Studies have demonstrated its ability to inhibit hypoxia-inducible factor 1 (HIF-1), a critical regulator of tumor growth and metastasis.

- Mechanism of Action : The compound inhibits HIF-1α expression under hypoxic conditions, leading to decreased vascular endothelial growth factor (VEGF) secretion, which is essential for angiogenesis in tumors .

- Cell Line Studies : In vitro studies using human embryonic kidney cells (HEK-293T) showed that treatment with the compound significantly reduced HIF-1 activity, leading to diminished expression of HIF target genes involved in cell cycle progression and angiogenesis .

Anti-Metastatic Effects

In addition to its anticancer properties, this compound has shown promise in reducing metastasis in various cancer models.

- Case Study : A study on hepatocellular carcinoma (HCC) demonstrated that the compound suppressed cell migration and invasion in Huh7 cells, a cell line with a mutated p53 gene. The compound enhanced E-cadherin expression while downregulating vimentin and matrix metalloproteinase 9 (MMP-9), markers associated with epithelial–mesenchymal transition (EMT) .

Research Findings Summary

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Anticancer | Inhibition of HIF-1α expression | Decreased VEGF secretion |

| Anti-Metastatic | Reduced migration and invasion in Huh7 cells | Upregulation of E-cadherin; downregulation of vimentin |

| Cytotoxicity | Suppressed viability of cancer cells | Induced apoptosis at higher concentrations |

Study 1: Inhibition of HIF-1 Activity

A series of experiments were conducted using HEK-293T cells treated with varying concentrations of the compound. The results indicated that at concentrations between 10 nM to 100 nM, there was a significant decrease in HIF-1α levels, correlating with reduced VEGF mRNA levels . This suggests a direct link between the compound's concentration and its inhibitory effects on tumor-promoting factors.

Study 2: Anti-Metastatic Properties in Hepatocellular Carcinoma

In another study focusing on HCC, treatment with non-cytotoxic concentrations of the compound (5 μM) resulted in significant suppression of cell motility as measured by Boyden chamber assays. The IC50 value for cytotoxicity was determined to be approximately 48.22 μM after 24 hours . These findings underscore the compound's potential as an anti-metastatic agent.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural components allow it to interact with biological systems, potentially influencing cellular pathways related to proliferation and apoptosis. Ongoing research is focused on elucidating these interactions to assess its therapeutic potential.

Potential Biological Activities

Research indicates that this compound may exhibit:

- Antiproliferative effects : Initial studies suggest it could inhibit cell growth in certain cancer cell lines.

- Influence on apoptosis : It may modulate apoptotic pathways, which are critical in cancer treatment.

Chemical Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Advanced techniques such as continuous flow reactors are employed to optimize yield and purity, utilizing efficient catalysts and controlled reaction environments.

Biochemical Research

As a subject of biochemical studies, this compound has shown promise in:

- Targeting specific enzymes : It has been noted for its inhibitory effects on cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C19, and CYP2D6 . This indicates potential drug-drug interaction profiles that warrant further investigation.

- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent .

Data Tables

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C19 | Inhibitor |

| CYP2D6 | Inhibitor |

| CYP2C9 | No inhibition |

| CYP3A4 | No inhibition |

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various phenolic compounds including this compound on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study was conducted to evaluate the absorption and metabolism of this compound in vivo. The findings highlighted its favorable bioavailability and moderate solubility, making it a candidate for further development in drug formulation .

Propriétés

IUPAC Name |

3-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWDVSLFQNNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561246 | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57371-44-5 | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.